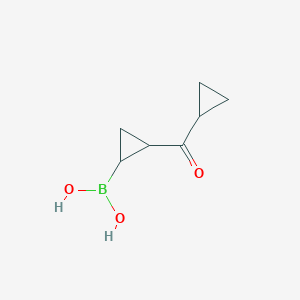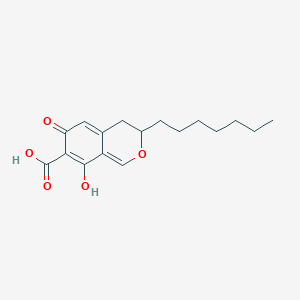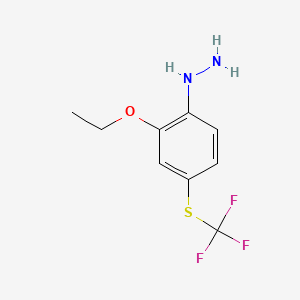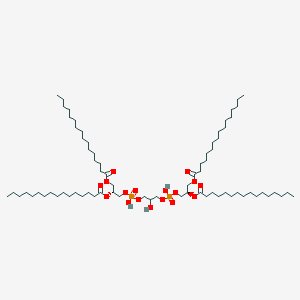![molecular formula C12H10N2O4S2 B14077249 5-[(2-Methoxy-5-nitrophenyl)methylene]-3-methyl-2-thioxo-4-thiazolidinone CAS No. 331261-31-5](/img/structure/B14077249.png)
5-[(2-Methoxy-5-nitrophenyl)methylene]-3-methyl-2-thioxo-4-thiazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Thiazolidinone, 5-[(2-methoxy-5-nitrophenyl)methylene]-3-methyl-2-thioxo- is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a thiazolidinone core with a methoxy-nitrophenyl substituent, which contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 5-[(2-methoxy-5-nitrophenyl)methylene]-3-methyl-2-thioxo- typically involves the condensation of 2-methoxy-5-nitrobenzaldehyde with 3-methyl-2-thioxo-4-thiazolidinone. The reaction is often carried out in the presence of a base, such as piperidine, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave irradiation and solvent-free synthesis have been employed to enhance reaction efficiency, reduce waste, and improve yield .
Chemical Reactions Analysis
Types of Reactions
4-Thiazolidinone, 5-[(2-methoxy-5-nitrophenyl)methylene]-3-methyl-2-thioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazolidinone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted thiazolidinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-Thiazolidinone, 5-[(2-methoxy-5-nitrophenyl)methylene]-3-methyl-2-thioxo- involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes involved in critical biological processes, such as DNA synthesis and cell division, leading to its antimicrobial and anticancer effects . Additionally, it can modulate signaling pathways and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Thioxo-4-thiazolidinone: A structurally related compound with similar biological activities.
5-(4-Methoxybenzylidene)-3-methyl-2-thioxo-4-thiazolidinone: Another derivative with comparable chemical properties and applications.
Uniqueness
4-Thiazolidinone, 5-[(2-methoxy-5-nitrophenyl)methylene]-3-methyl-2-thioxo- stands out due to its unique substituent pattern, which enhances its biological activity and specificity. The presence of the methoxy-nitrophenyl group contributes to its potent antimicrobial and anticancer properties, making it a valuable compound for further research and development .
Properties
CAS No. |
331261-31-5 |
|---|---|
Molecular Formula |
C12H10N2O4S2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
5-[(2-methoxy-5-nitrophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H10N2O4S2/c1-13-11(15)10(20-12(13)19)6-7-5-8(14(16)17)3-4-9(7)18-2/h3-6H,1-2H3 |
InChI Key |
YURJBHNNFYBRBM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=CC2=C(C=CC(=C2)[N+](=O)[O-])OC)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5-Boc-octahydro-pyrrolo[3,2-B]pyridine](/img/structure/B14077222.png)
![2-[(Octadecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14077224.png)
![3-[[4-(tert-Butyl-dimethyl-silanyloxy)-cyclohexyl]-(4-methyl-cyclohexanecarbonyl)-amino]-5-iodo-thiophene-2-carboxylic acid methyl ester](/img/structure/B14077229.png)




